molecular formula C20H21N3O3 B4854880 N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE

N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE

Cat. No.: B4854880
M. Wt: 351.4 g/mol
InChI Key: RBMINOOXHCAWOX-PKNBQFBNSA-N
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Description

N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an oxadiazole ring, a dimethoxyphenyl group, and an aniline moiety

Properties

IUPAC Name

N-[2-[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-24-17-10-8-15(14-18(17)25-2)9-11-20-22-19(23-26-20)12-13-21-16-6-4-3-5-7-16/h3-11,14,21H,12-13H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMINOOXHCAWOX-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NO2)CCNC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=NO2)CCNC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Heck reaction, where a halogenated dimethoxybenzene reacts with an appropriate alkene in the presence of a palladium catalyst.

    Attachment of the Aniline Moiety: The final step involves the coupling of the oxadiazole intermediate with aniline through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present) to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    Pterostilbene: A stilbene derivative with antioxidant properties.

    2-(3,4-Dimethoxyphenyl)ethanol: A related compound used in delignification studies.

Uniqueness

N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE stands out due to its combination of an oxadiazole ring and a dimethoxyphenyl group, which imparts unique chemical reactivity and potential biological activities not found in the similar compounds listed above.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE
Reactant of Route 2
Reactant of Route 2
N-(2-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}ETHYL)ANILINE

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